molecular formula C18H20F2N2O2 B7168404 N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide

Cat. No.: B7168404
M. Wt: 334.4 g/mol
InChI Key: DUDXIBKUKFMGSA-UHFFFAOYSA-N
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Description

N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-difluorophenyl group and a furan-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the 2,3-difluorophenyl group and the furan-3-carboxamide moiety. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations.

    Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of 2,3-Difluorophenyl Group: The 2,3-difluorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-difluorobenzyl chloride and a suitable base.

    Formation of Furan-3-Carboxamide Moiety: The furan-3-carboxamide moiety can be formed through an amide coupling reaction between 2-methylfuran-3-carboxylic acid and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemical entities.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level, particularly in the context of receptor binding and enzyme inhibition.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    This compound analogs: These compounds share a similar core structure but differ in the substitution pattern or functional groups, leading to variations in their chemical and biological properties.

    Piperidine derivatives: Compounds with a piperidine ring and various substituents, which may exhibit different pharmacological activities and applications.

    Furan derivatives: Molecules containing a furan ring with diverse functional groups, used in various chemical and biological studies.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c1-12-15(7-10-24-12)18(23)21-14-5-8-22(9-6-14)11-13-3-2-4-16(19)17(13)20/h2-4,7,10,14H,5-6,8-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDXIBKUKFMGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2CCN(CC2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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